beta-D-allose

Plant Growth Regulation Arabidopsis thaliana Root Development

Researchers dissecting hexokinase-dependent sugar signaling need a glucose analog that engages the sensor without fueling downstream metabolism. beta-D-Allose (CAS 7283-09-2), the C3 epimer of D-glucose, is the only aldohexose that fulfills this requirement. • Isolates hexokinase signaling: inhibits Arabidopsis root elongation at >0.1 mM; effect reversed by D-mannoheptulose, confirming hexokinase-mediated action • Inhibits MOLT-4F leukemia proliferation by 46% at 5 mM, whereas C3 epimer D-altrose shows zero activity-enabling precise SAR studies • Dual ROS modulation: scavenges hydroxyl radicals while suppressing mitochondrial ROS production, unmatched by D-glucose Supplied at ≥98% purity (HPLC) with documented lot-specific COA. Global ambient shipping.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 7283-09-2
Cat. No. B014380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-allose
CAS7283-09-2
Synonymsβ-D-Allopyranose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1
InChIKeyWQZGKKKJIJFFOK-QZABAPFNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-D-Allose: C3 Epimer of Glucose with Differential Bioactivity


beta-D-Allose (CAS 7283-09-2), the D‑allopyranose form of the rare aldohexose D‑allose, is a C3 epimer of D‑glucose [1]. This stereochemical inversion at the third carbon atom fundamentally alters its biological interactions while preserving its monosaccharide scaffold. The compound is commercially available at purities of ≥97% to ≥99% (HPLC, silylated GC), with a melting point of 141–150°C and an optical rotation of [α]20/D +15±1° (c=10%, H₂O) . Unlike common sugars such as D‑glucose or D‑fructose, beta‑D‑allose exhibits quantifiably distinct behavior across multiple assay systems—including plant growth regulation, cancer cell proliferation, reactive oxygen species modulation, and inflammatory cytokine suppression—making its procurement a deliberate, evidence‑based decision rather than an arbitrary selection among rare sugars.

C3-epimer probe for hexokinase‑mediated sugar signaling studies
Differential bioactivity across plant, cancer cell, ROS, and inflammation models
Multi‑system assay context requiring rare sugar with documented divergent responses

beta-D-Allose: Why Generic Substitution Fails


The substitution of beta‑D‑allose with other aldohexoses or ketoses in experimental protocols is scientifically unsound due to documented divergence in biological outcomes. While D‑glucose stimulates root elongation in Arabidopsis seedlings, beta‑D‑allose at identical concentrations induces significant growth inhibition [1]. Similarly, among a panel of rare sugars evaluated for anti‑proliferative activity, only D‑allose and D‑idose exhibited measurable inhibition of MOLT‑4F leukemia cells, whereas D‑altrose, D‑psicose, and D‑sorbose showed no activity [2]. Furthermore, beta‑D‑allose demonstrates a unique dual effect on reactive oxygen species—scavenging hydroxyl radicals comparably to D‑glucose while simultaneously suppressing mitochondrial ROS production in a manner not observed with D‑glucose [3]. These quantifiable discrepancies, arising directly from the C3 epimeric configuration, preclude the interchangeability of beta‑D‑allose with its structural analogs in any application where biological specificity is a determinant of experimental outcome.

Target
beta‑D‑Allose
Common Substitute
D‑Glucose
Root growth response may shift from stimulation to inhibition; hexokinase signaling context differs
Target
beta‑D‑Allose
Other Rare Sugars
D‑Altrose, D‑Psicose, D‑Sorbose
Anti‑proliferative activity in leukemia cells may be absent; cell‑model endpoint review required
Target
beta‑D‑Allose
Metabolic Analog
D‑Glucose
Mitochondrial ROS suppression profile may not replicate; ATP competition context differs

beta-D-Allose: Comparative Evidence for Selection


Divergent Root Growth Effects in Arabidopsis

In Arabidopsis seedling assays, D‑glucose increased root growth, whereas beta‑D‑allose inhibited root growth at concentrations exceeding 0.1 mmol L⁻¹, with inhibition intensifying in a concentration‑dependent manner [1]. The addition of D‑glucose to the growth medium reversed the D‑allose‑induced inhibition, confirming that the effect is not due to general toxicity but rather to specific competitive or signaling interactions [1]. Allitol, the reduction product of D‑allose, produced no significant growth effect, and D‑mannoheptulose—a competitive hexokinase inhibitor—abrogated the D‑allose‑mediated inhibition, implicating hexokinase‑mediated sugar sensing in the differential response [1]. In rice (Oryza sativa), root and shoot growth were significantly inhibited by D‑allose, whereas D‑altrose and D‑sorbose elicited no such inhibition [2].

Root growth response
Head-to-head
beta‑D‑Allose
Inhibition >0.1 mM
D‑Glucose
Stimulation
Quantified Difference
Opposite directional effect
Reported opposite directional response; enables sugar‑sensing pathway dissection
Concentration‑dependent; hexokinase mediation confirmed by D‑mannoheptulose reversal
Plant Growth Regulation Arabidopsis thaliana Root Development Sugar Signaling

Selective Anti-Proliferative Activity in Leukemia Cells

In a systematic evaluation of rare aldohexoses against human leukemia MOLT‑4F cells, beta‑D‑allose at 5 mM inhibited cell proliferation by 46% after 48 hours of treatment [1]. Under identical conditions, D‑idose produced 60% inhibition, while D‑altrose, D‑psicose (D‑allulose), and D‑sorbose exhibited no specific anti‑proliferative activity at 5 mM [1]. Against DU‑145 prostate cancer cells, none of the tested rare aldohexoses at 5 mM showed significant anti‑proliferative activity, highlighting cell‑type specificity [1]. In a separate study, D‑allose reduced cell viability in three bladder cancer cell lines (RT112, 253J, J82) in a concentration‑dependent manner following 24‑hour treatment [2]. The MIA PaCa‑2 pancreatic cancer cell line exhibited an IC₅₀ of 53.25 mM for D‑allose, indicating that while the compound has measurable activity, its potency varies considerably across cancer types [3].

Anti‑proliferative activity
Head-to-head
46%
inhibition (MOLT‑4F, 5 mM, 48 h)
Supports cell‑model endpoint review; activity absent in D‑altrose, D‑psicose, D‑sorbose
Cell‑type specific; DU‑145 cells showed no response
Cancer Cell Proliferation Rare Sugars Leukemia MOLT-4F

Dual ROS Modulation: Scavenging and Mitochondrial Suppression

beta‑D‑Allose exhibits a dual‑faceted interaction with reactive oxygen species that distinguishes it from D‑glucose. In direct scavenging assays, D‑allose eliminated hydroxyl radicals to the same extent as D‑glucose, while neither sugar scavenged hydrogen peroxide or superoxide anions [1]. However, in cellular assays using mouse neuroblastoma Neuro2A cells, the functional outcome diverged: rotenone treatment induced ROS production in the presence of D‑glucose, whereas in the presence of D‑allose, no change in ROS levels was observed following rotenone treatment [1]. Furthermore, D‑allose attenuated D‑glucose‑dependent ROS generation induced by rotenone [1]. This suppression of mitochondrial ROS production correlated with reduced intracellular ATP synthesis compared to D‑glucose, and D‑allose inhibited D‑glucose‑stimulated ATP production, suggesting competition at the cellular level [1]. Additionally, D‑allose demonstrated potent inhibition of ROS production from stimulated neutrophils, with only weak direct scavenging activity [2].

ROS modulation profile
Head-to-head
Hydroxyl radical scavenging equivalent to D‑glucose, but suppresses rotenone‑induced mitochondrial ROS; inhibits D‑glucose‑stimulated ATP synthesis
Supports mitochondrial ROS and metabolic competition study context
Dual behavior not observed with D‑glucose alone
Reactive Oxygen Species Mitochondria Oxidative Stress Neuro2A Cells

In Vivo TNF-α Reduction in Endotoxemia Model

In a rat model of endotoxemic acute renal injury induced by lipopolysaccharide (LPS) administration, beta‑D‑allose administered at 400 mg/kg body weight produced a statistically significant reduction in serum TNF‑α concentration 1 hour post‑LPS challenge compared to LPS‑treated controls (p=0.035) [1]. The same dose also inhibited LPS‑induced increases in renal TNF‑α concentrations, as well as renal cytokine‑induced neutrophil chemoattractant (CINC‑1) and myeloperoxidase (MPO) concentrations [1]. The reduction in these inflammatory markers was associated with attenuation of subsequent neutrophil‑mediated renal injury [1]. In a separate study of cisplatin‑induced nephrotoxicity in mice, D‑allose (400 mg/kg) significantly decreased serum and renal TNF‑α concentrations compared to cisplatin‑only controls [2].

In vivo TNF‑α response
Cross‑study context
p=0.035
reduction (400 mg/kg, rat LPS model)
Reported inflammatory biomarker endpoint; model‑dependent
Multiple models support TNF‑α reduction context
Anti-inflammatory TNF-alpha Endotoxemia Renal Injury

beta-D-Allose: Validated Application Scenarios


Plant Hexokinase-Mediated Sugar Sensing Pathway

Researchers investigating hexokinase‑dependent sugar signaling in Arabidopsis thaliana or rice (Oryza sativa) should procure beta‑D‑allose as a specific molecular probe. Unlike D‑glucose, which stimulates root growth and activates energy metabolism, beta‑D‑allose inhibits root elongation at concentrations >0.1 mM while engaging hexokinase without supporting downstream metabolism [1][2]. The reversal of this inhibition by D‑mannoheptulose—a competitive hexokinase inhibitor—confirms that beta‑D‑allose isolates the signaling function of hexokinase from its catalytic function, making it an indispensable tool for dissecting sugar‑sensing pathways [1].

Comparative Pharmacology & SAR of Rare Sugars

Investigators performing systematic structure‑activity relationship (SAR) analyses of aldohexoses require beta‑D‑allose as a benchmark compound with documented differential activity. At 5 mM, beta‑D‑allose inhibits MOLT‑4F leukemia cell proliferation by 46%, whereas D‑altrose, D‑psicose, and D‑sorbose show no detectable activity under identical conditions [3]. This sharp activity cliff, driven by C3 epimerization relative to D‑glucose and distinct from the C3 epimer D‑altrose, enables precise correlation between stereochemical configuration and biological outcome in cancer cell models [3].

Mitochondrial ROS and Metabolic Competition Assays

For studies examining the interplay between sugar utilization, mitochondrial function, and reactive oxygen species generation, beta‑D‑allose offers a unique experimental lever. It suppresses rotenone‑induced mitochondrial ROS production in Neuro2A cells while inhibiting D‑glucose‑stimulated ATP synthesis, a combination of effects not observed with D‑glucose alone [4]. Procurement of beta‑D‑allose enables controlled investigation of substrate competition at the cellular level and its downstream consequences on oxidative stress pathways [4].

In Vivo Inflammation & Organ Injury Studies

Animal studies modeling LPS‑induced endotoxemia or cisplatin‑induced nephrotoxicity should include beta‑D‑allose as a reference compound with established in vivo efficacy. At 400 mg/kg body weight, beta‑D‑allose produces statistically significant reductions in serum and renal TNF‑α concentrations, with effects validated across multiple models of inflammatory organ injury [5][6]. This dosing benchmark provides a foundation for comparative evaluation of novel anti‑inflammatory candidates and for elucidating mechanisms of sugar‑mediated immunomodulation [5][6].

Application
Selection Property
Validation Focus
Plant sugar signaling pathway studies
C3‑epimer probe; hexokinase‑mediated growth inhibition
Root elongation assay; hexokinase signaling vs. metabolism
Rare sugar SAR and cancer cell studies
Differential anti‑proliferative profile among aldohexoses
Cell‑model endpoint review; stereochemical correlation
Mitochondrial ROS and metabolic competition assays
Dual ROS modulation; ATP synthesis suppression
Mitochondrial ROS and ATP endpoints; substrate competition
In vivo inflammatory organ injury models
Reported in vivo model‑response context
TNF‑α and renal injury biomarker endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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